1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline
Description
1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline is a pyrroloquinoline derivative characterized by a methoxyphenyl group at position 1, a methyl group at position 4, and a phenoxy substituent at position 6. This tricyclic scaffold combines a quinoline core fused with a pyrrole ring, which is further modified with substituents that influence its physicochemical and biological properties. Pyrrolo[3,2-c]quinolines are of significant interest in medicinal chemistry due to their diverse bioactivities, including antimalarial, antitumor, and receptor-modulating effects .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-22-14-15-27(18-8-10-19(28-2)11-9-18)25(22)23-16-21(12-13-24(23)26-17)29-20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDOESBFPVLBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods often utilize microwave irradiation to improve yield and reduce reaction time. This green chemistry approach is environmentally friendly and efficient, meeting the requirements of sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated derivatives
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, sodium azide for nucleophilic substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it inhibits cell proliferation by targeting specific enzymes and receptors involved in cancer cell growth . Molecular docking studies have shown that it binds to the active sites of these targets, thereby inhibiting their activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of pyrrolo[3,2-c]quinolines is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position: The 8-phenoxy group in the target compound may enhance π-π stacking interactions with biological targets compared to smaller substituents (e.g., methyl or methoxy) .
- Receptor Specificity: Sulfonyl derivatives (e.g., 1-(phenylsulfonyl) analogues) exhibit potent 5-HT6 receptor antagonism, while methoxy/phenoxy variants may target other receptors or enzymes .
Pharmacological Data
- Antitumor Activity: Pyrrolo[3,2-c]quinolines with angular fused rings (e.g., marinoquinolines) show IC50 values <1 µM against malaria parasites and cancer cells .
- 5-HT6 Receptor Affinity: Sulfonamide-substituted derivatives (e.g., compound 19 in ) display sub-nanomolar binding (Ki = 0.8 nM), highlighting the importance of sulfonyl groups in CNS-targeted therapies.
Physicochemical Properties
- Solubility: Methoxy and phenoxy groups improve aqueous solubility compared to halogenated derivatives (e.g., CF3-substituted compounds) .
- Thermal Stability: Melting points range from 223–225°C (ethanol) for aminoquinoline derivatives to >250°C for sulfonamides, indicating robust crystalline structures .
Biological Activity
1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions that include cyclization processes. The compound's structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Research has shown that derivatives of pyrroloquinolines exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to 1-(4-methoxyphenyl)-4-methyl-8-phenoxy-1H,2H,3H-pyrrolo[3,2-c]quinoline inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.5 | Apoptosis induction |
| HeLa (cervical cancer) | 0.3 | Cell cycle arrest |
| A549 (lung cancer) | 0.7 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways.
Case Studies
Several case studies highlight the efficacy of pyrroloquinoline derivatives in preclinical models:
- Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry.
- Antimicrobial Testing : A series of tests against pathogenic bacteria demonstrated that the compound effectively inhibited growth at low concentrations, suggesting its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
